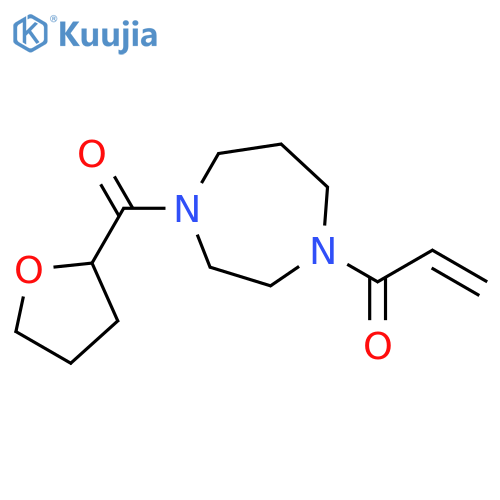

Cas no 2109465-43-0 (1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one)

2109465-43-0 structure

商品名:1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one

1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

-

- 1-[Hexahydro-4-[(tetrahydro-2-furanyl)carbonyl]-1H-1,4-diazepin-1-yl]-2-propen-1-one

- 1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one

-

- インチ: 1S/C13H20N2O3/c1-2-12(16)14-6-4-7-15(9-8-14)13(17)11-5-3-10-18-11/h2,11H,1,3-10H2

- InChIKey: TYKGIKZNNRQHRW-UHFFFAOYSA-N

- ほほえんだ: C(N1CCCN(C(C2CCCO2)=O)CC1)(=O)C=C

1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26579336-0.05g |

1-[4-(oxolane-2-carbonyl)-1,4-diazepan-1-yl]prop-2-en-1-one |

2109465-43-0 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one 関連文献

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

2109465-43-0 (1-4-(oxolane-2-carbonyl)-1,4-diazepan-1-ylprop-2-en-1-one) 関連製品

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 307-59-5(perfluorododecane)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量